Indisulam

Cancer Cell Line Profiling Drug Sensitivity Molecular Glue Degraders

Indisulam (E7070, CAS 165668-41-7) is the prototypical SPLAM molecular glue, uniquely validated to recruit RBM39 to the CRL4-DCAF15 E3 ligase for targeted ubiquitination and proteasomal degradation. Unlike structurally similar aryl sulfonamides (e.g., tasisulam, CQS) that lack interchangeable efficacy, Indisulam demonstrates robust, reproducible results in DCAF15-dependent disease models—including complete tumor regression in neuroblastoma and a 35% response rate in relapsed/refractory AML. Procure the definitive tool compound for studying induced protein-protein interactions and targeted splicing modulation.

Molecular Formula C14H12ClN3O4S2
Molecular Weight 385.8 g/mol
CAS No. 165668-41-7
Cat. No. B1684377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndisulam
CAS165668-41-7
SynonymsE 7070
E-7070
E7070
indisulam
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide
N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide
Molecular FormulaC14H12ClN3O4S2
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl
InChIInChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)
InChIKeySETFNECMODOHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pink solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indisulam (E7070) Procurement Guide: A Clinically-Advanced Aryl Sulfonamide Molecular Glue Targeting RBM39 Degradation


Indisulam (E7070; CAS 165668-41-7) is a synthetic aryl sulfonamide small molecule that functions as a "molecular glue," selectively recruiting the splicing factor RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase for proteasomal degradation [1]. Structurally, it is a chloroindole derivative: N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide, with a molecular weight of 385.85 g/mol . Initially developed as a carbonic anhydrase and CDK2 inhibitor that arrests cells at the G1/S transition [2], its primary anticancer mechanism has since been redefined as the targeted degradation of RBM39, a key RNA splicing factor [1]. Indisulam has advanced through multiple Phase II clinical trials for solid tumors and hematologic malignancies, establishing a well-characterized preclinical and clinical profile for research applications [3].

Why Indisulam Cannot Be Replaced by Other Sulfonamide Anticancer Agents for Targeted Splicing Research


While several aryl sulfonamides share structural motifs and the core mechanism of RBM39 degradation, including tasisulam, E7820, and chloroquinoxaline sulfonamide (CQS) [1], they are not functionally interchangeable. These compounds exhibit distinct binding modalities, varying potencies in ternary complex formation, and divergent selectivity profiles across cancer cell lines [2]. Crucially, the clinical development trajectories for these analogs have diverged significantly; for instance, tasisulam demonstrated inferior efficacy compared to paclitaxel in melanoma [3] and CQS showed no significant activity in NSCLC and colorectal cancer trials [4]. In contrast, Indisulam has demonstrated a defined clinical niche, particularly in combination therapy for acute myeloid leukemia (AML) [5]. Therefore, substituting Indisulam with a structurally similar analog introduces significant experimental variability and may not recapitulate published results.

Quantitative Differentiation Evidence for Indisulam Against Closest Analogs and Alternatives


Indisulam's Differential Sensitivity Profile Across Tumor Cell Lines vs. In-Class Aryl Sulfonamides

Indisulam exhibits a unique and wide-ranging sensitivity profile across cancer cell lines, with IC50 values varying significantly based on cellular context. A key differentiator is the pronounced sensitivity of hematopoietic and lymphoid (HL) lineage cancer cells compared to those from other lineages, a pattern not uniformly shared by all SPLAMs (SPLicing inhibitor sulfonAMides). In a broad survey of over 800 cancer cell lines, HL cancer cells demonstrated markedly higher sensitivity to Indisulam [1]. This lineage-specific sensitivity correlates directly with DCAF15 mRNA expression levels and gene copy number variation, providing a predictive biomarker for efficacy [1]. This contrasts with the activity profile of tasisulam, which was clinically active in melanoma but failed to show the same level of differentiation in hematologic models [2].

Cancer Cell Line Profiling Drug Sensitivity Molecular Glue Degraders

Indisulam's Established Clinical Efficacy in AML Combination Therapy vs. Monotherapy Failure of Analogs

Indisulam has demonstrated a clinically meaningful response rate when used in a specific combination regimen for relapsed/refractory AML, a setting where many single agents fail. In a Phase II study, the combination of indisulam with idarubicin and cytarabine yielded an overall response rate of 35% in heavily pretreated patients [1]. Importantly, this response was associated with a significant survival benefit: the estimated 1-year overall survival rate was 51% for responders compared to only 8% for non-responders (P < .001) [1]. This established efficacy contrasts with the clinical outcomes of its close analogs. For example, a randomized Phase III trial of tasisulam versus paclitaxel in metastatic melanoma showed a response rate of only 3.0% for tasisulam, with median overall survival of 6.77 months versus 9.36 months for paclitaxel [2]. Similarly, CQS was found to be inactive in Phase II trials for both NSCLC and metastatic colorectal cancer [3].

Acute Myeloid Leukemia (AML) Combination Chemotherapy Clinical Trial Data

Indisulam's Exceptional Efficacy in High-Risk Neuroblastoma vs. Lack of Single-Agent Activity in NSCLC

Indisulam displays remarkable disease-specific efficacy, a critical factor for targeted research applications. In high-risk neuroblastoma models, indisulam treatment led to complete tumor regression without relapse in both xenograft and the Th-MYCN transgenic mouse model [1]. This exceptional response is attributed to the high-level expression of DCAF15 and the dependency on RBM39 in this malignancy [2]. Conversely, in a randomized Phase II clinical trial for advanced non-small cell lung cancer (NSCLC), indisulam as a single agent showed only minor responses and was concluded to lack significant single-agent activity [3]. This stark contrast—from curative responses in specific preclinical models to minimal activity in a common solid tumor—highlights a highly context-dependent therapeutic window.

Pediatric Oncology Neuroblastoma Xenograft Models

Validated Research Applications for Indisulam Based on Comparative Evidence


Investigating Molecular Glue Mechanisms and DCAF15-RBM39 Ternary Complex Formation

Indisulam serves as the prototypical tool compound for studying the mechanism of action of SPLAMs (SPLicing inhibitor sulfonAMides). Its role in bridging RBM39 to the CRL4-DCAF15 E3 ligase for targeted ubiquitination and degradation is well-established, with structural studies revealing the precise binding mode and ternary complex interface [1]. This makes it ideal for biochemical and structural biology studies focused on induced protein-protein interactions and targeted protein degradation.

Preclinical Efficacy Studies in DCAF15-High Cancers (Neuroblastoma and AML)

The most robust and reproducible efficacy data for Indisulam exists in disease models characterized by high DCAF15 expression and RBM39 dependency. This includes high-risk neuroblastoma, where complete tumor regression has been observed in animal models [2], and relapsed/refractory acute myeloid leukemia (AML), where a Phase II combination trial yielded a 35% response rate [3]. Research programs focused on these specific indications are most likely to replicate published findings and achieve translational success.

Biomarker-Driven Research Correlating DCAF15 Expression with Sensitivity

Indisulam sensitivity is not universal. A key application is in screening and validation studies that correlate cellular sensitivity with DCAF15 mRNA expression levels or gene copy number [4]. This is a critical differentiator from non-specific cytotoxic agents. Procuring Indisulam for studies that include DCAF15 expression profiling or genetic manipulation (e.g., knockout/rescue) is a highly targeted and scientifically rigorous approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indisulam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.